molecular formula C18H13BrFN5O2S B14925060 N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide

N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide

Cat. No.: B14925060
M. Wt: 462.3 g/mol
InChI Key: PUWQLFLOSSTFDB-UHFFFAOYSA-N
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Description

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(4-METHYL-5-OXO-4,5-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of halogenated aromatic rings, a triazoloquinazoline core, and a sulfanylacetamide moiety. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-BROMO-2-FLUOROPHENYL)-2-[(4-METHYL-5-OXO-4,5-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL)SULFANYL]ACETAMIDE typically involves multi-step organic synthesis. Key steps may include:

    Halogenation: Introduction of bromine and fluorine atoms into the aromatic ring.

    Formation of the Triazoloquinazoline Core: Cyclization reactions to form the triazoloquinazoline structure.

    Sulfanylation: Introduction of the sulfanyl group.

    Amidation: Formation of the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The halogenated aromatic ring can undergo nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound may be subject to oxidation or reduction, particularly at the sulfanyl group or the triazoloquinazoline core.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Halogenated solvents, strong bases or acids, and specific catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

    Oxidation: Oxidized forms of the sulfanyl group or the triazoloquinazoline core.

    Reduction: Reduced forms of the same functional groups.

    Hydrolysis: Breakdown products including the corresponding amine and carboxylic acid.

Scientific Research Applications

N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(4-METHYL-5-OXO-4,5-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL)SULFANYL]ACETAMIDE may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-BROMO-2-FLUOROPHENYL)-2-[(4-METHYL-5-OXO-4,5-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-1-YL)SULFANYL]ACETAMIDE: can be compared to other halogenated aromatic compounds, triazoloquinazoline derivatives, and sulfanylacetamides.

Uniqueness

    Halogenation: The presence of both bromine and fluorine atoms may confer unique reactivity and biological activity.

    Triazoloquinazoline Core: This structure is relatively rare and may offer specific interactions with biological targets.

    Sulfanylacetamide Moiety: The combination of these functional groups may result in unique chemical properties and reactivity.

Properties

Molecular Formula

C18H13BrFN5O2S

Molecular Weight

462.3 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H13BrFN5O2S/c1-24-16(27)11-4-2-3-5-14(11)25-17(24)22-23-18(25)28-9-15(26)21-13-7-6-10(19)8-12(13)20/h2-8H,9H2,1H3,(H,21,26)

InChI Key

PUWQLFLOSSTFDB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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